2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets by binding to specific sites, thereby modulating the activity of the target . The exact nature of this interaction and the resulting changes for this specific compound require further investigation.
Biochemical Pathways
The compound may potentially affect various biochemical pathways, given its structural similarity to other active compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, chemists typically begin with a quinolinone derivative, incorporating a fluoro substituent onto the benzamide structure. Key steps involve nucleophilic substitution reactions, amide bond formation, and cyclization under controlled conditions. The precise stoichiometry, choice of solvents, and temperature settings are meticulously adjusted to optimize yield and purity.
Industrial Production Methods
Scaling up this synthesis for industrial production necessitates large-scale reactors and precise control over reaction parameters. Continuous flow synthesis techniques may be employed to ensure consistency, and advanced purification methods such as column chromatography and recrystallization are used to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide participates in various chemical reactions, including:
Oxidation: : Transformation of functional groups with oxidizing agents.
Reduction: : Conversion of specific bonds under reducing conditions.
Substitution: : Replacement of a functional group with another.
Cyclization: : Formation of ring structures through intramolecular reactions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions may involve inert atmospheres, specific pH ranges, and temperature controls.
Major Products Formed
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a precursor for creating more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
Its structure suggests potential pharmacological activity. It is investigated for its role in interacting with biological targets, such as enzymes and receptors, which may lead to novel therapeutic agents for diseases like cancer, infections, and neurological disorders.
Industry
In materials science, the unique electronic properties of 2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide make it a candidate for the development of advanced materials, including organic semiconductors and molecular sensors.
Comparison with Similar Compounds
Compared to similar compounds, 2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique fluoro and pyrroloquinoline moiety. This enhances its chemical stability and bioactivity.
Similar Compounds
2-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-fluorobenzamide
2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Properties
IUPAC Name |
2-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKBAJTXSWTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51088145 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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